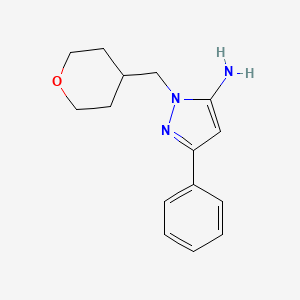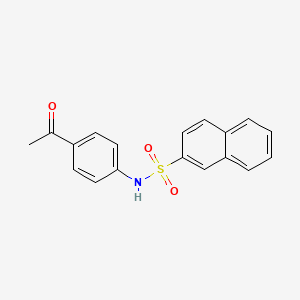![molecular formula C18H24N4O4S B2382237 1-[4-[(3,5-Diméthyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazépan-1-yl]-2-phénoxyéthanone CAS No. 2034200-90-1](/img/structure/B2382237.png)
1-[4-[(3,5-Diméthyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazépan-1-yl]-2-phénoxyéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
The exact mass of the compound 1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, causée par les parasites Leishmania transmis par les piqûres de phlébotomes, touche des millions de personnes dans le monde. La recherche a montré que ce composé présentait une activité antileishmanienne puissante. En particulier, le composé 13 a démontré une activité antipromastigote supérieure, surpassant les médicaments standards comme la miltéfosine et l’amphotéricine B désoxycholate . Son potentiel en tant que pharmacophore pour les agents antileishmaniens justifie des investigations plus approfondies.
Propriétés antimalariques
Le paludisme, transmis par les moustiques infectés par Plasmodium, reste un problème majeur de santé publique mondial. Les dérivés de pyrazole synthétisés (composés 14 et 15) ont présenté des effets d’inhibition significatifs contre Plasmodium berghei. Le composé 15 a atteint une suppression impressionnante de 90,4 %, soulignant son potentiel en tant qu’agent antimalarique .
Études de docking moléculaire
L’étude de docking moléculaire menée sur le complexe Lm-PTR1 (une protéine cible) avec la triméthoprime a fourni des informations sur l’activité antileishmanienne du composé. Comprendre ses interactions de liaison peut guider une optimisation supplémentaire .
Études de relation structure-activité (SAR)
Explorer la SAR de ce composé peut révéler des caractéristiques critiques responsables de ses effets biologiques. En modifiant systématiquement sa structure, les chercheurs peuvent découvrir des relations entre des groupes fonctionnels spécifiques et des profils d’activité.
En résumé, 1-[4-[(3,5-Diméthyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazépan-1-yl]-2-phénoxyéthanone est prometteur comme échafaudage polyvalent pour le développement de médicaments, en particulier dans la lutte contre la leishmaniose et le paludisme. Ses applications multiples soulignent son importance en chimie médicinale et en recherche sur les maladies infectieuses . 🌟
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. For instance, compound 13, a derivative of the compound, displayed superior antipromastigote activity . This activity was justified by a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Propriétés
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-14-18(15(2)20-19-14)27(24,25)22-10-6-9-21(11-12-22)17(23)13-26-16-7-4-3-5-8-16/h3-5,7-8H,6,9-13H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWXGDXCLERHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
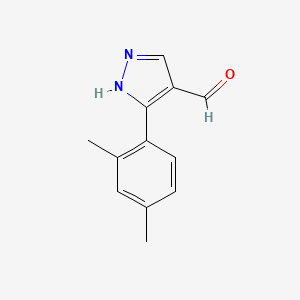

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
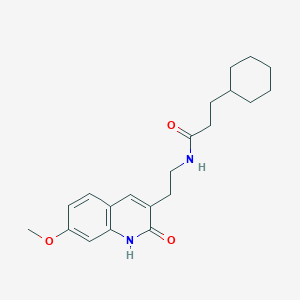
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
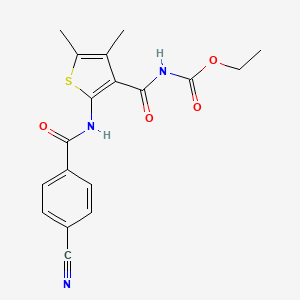
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)
